1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a tetrahydroquinoline moiety, and a dimethylsulfamoyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
The synthesis of 1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrahydroquinoline moiety, and the attachment of the dimethylsulfamoyl group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 1-(DIMETHYLSULFAMOYL)-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other piperidine derivatives, tetrahydroquinoline-based molecules, and sulfonamide-containing compounds. Each of these compounds has its own set of properties and applications, but the specific arrangement of functional groups in this compound provides distinct advantages in certain research and industrial contexts.
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3S/c1-22(2)28(26,27)24-15-10-18(11-16-24)20(25)21-12-6-14-23-13-5-8-17-7-3-4-9-19(17)23/h3-4,7,9,18H,5-6,8,10-16H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQRLMZCSXAAPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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